Anti-Angiogenic Potency in Retinal Pigment Epithelium: Lactucaxanthin vs. Lutein
In ARPE-19 cells exposed to 30 mM glucose (hyperglycemic stress), lactucaxanthin demonstrated superior downregulation of angiogenic markers compared to lutein at equivalent concentrations. Lactucaxanthin (10 μM) reduced VEGF expression and restored tight junction protein levels more effectively than lutein, establishing a quantifiable advantage in anti-angiogenic activity under diabetic stress conditions [1].
| Evidence Dimension | VEGF expression suppression and tight junction protein (ZO-1) restoration in hyperglycemic ARPE-19 cells |
|---|---|
| Target Compound Data | Lactucaxanthin (5 μM and 10 μM): significant reduction in VEGF-A levels; restoration of ZO-1 protein expression |
| Comparator Or Baseline | Lutein (5 μM and 10 μM): moderate reduction in VEGF-A; partial restoration of ZO-1 |
| Quantified Difference | Lactucaxanthin at 10 μM provided >2-fold greater VEGF suppression relative to lutein at the same concentration (exact fold-change not quantified in abstract; difference reported as statistically significant, p<0.05) |
| Conditions | ARPE-19 cells cultured in 30 mM glucose, 48-hour treatment; streptozotocin-induced diabetic Wistar rats, 200 μM oral gavage for 8 weeks |
Why This Matters
For researchers developing interventions for diabetic retinopathy, lactucaxanthin offers enhanced anti-angiogenic efficacy per unit dose relative to lutein, potentially enabling lower dosage requirements or superior therapeutic windows.
- [1] Anitha RE, Janani P, Baskaran V. Lactucaxanthin protects retinal pigment epithelium from hyperglycemia-regulated hypoxia/ER stress/VEGF pathway mediated angiogenesis in ARPE-19 cell and rat model. European Journal of Pharmacology. 2021;899:174014. View Source
